molecular formula C19H22ClFN2O2 B2731066 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride CAS No. 2418732-77-9

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride

Cat. No.: B2731066
CAS No.: 2418732-77-9
M. Wt: 364.85
InChI Key: VNFMARLQQBQGQJ-UHFFFAOYSA-N
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Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride is a synthetic small-molecule acetamide derivative featuring a fluorinated aromatic core, an aminomethyl substituent, and a 3,4-dihydro-2H-chromen-6-yl (chromane) moiety. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications .

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2.ClH/c20-17-9-14(11-21)3-5-16(17)12-22-19(23)10-13-4-6-18-15(8-13)2-1-7-24-18;/h3-6,8-9H,1-2,7,10-12,21H2,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFMARLQQBQGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CC(=O)NCC3=C(C=C(C=C3)CN)F)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

The compound belongs to a broader class of N-substituted 2-arylacetamides. Key structural analogues include:

Compound Name Substituent Variations vs. Target Compound Molecular Weight (g/mol) Key Features
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;HCl Chromene → Chlorothiophene-cyclopropane 341.88 Enhanced halogen interactions; altered π-stacking due to thiophene
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;HCl Chromene → 4-Methylpiperidine 336.82 Increased basicity from piperidine; potential CNS activity
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-3-phenylpropanamide;HCl Chromene → Phenylpropanamide 336.82 Linear aliphatic chain; reduced rigidity vs. chromene
N-(4-(Aminomethyl)phenyl)acetamide;HCl Fluorophenyl → Phenyl; Chromene → Absent 198.66 Simplified structure; lower logP, reduced lipophilicity

Key Structural Insights :

  • The chromene moiety in the target compound provides a rigid, planar structure conducive to π-π stacking with aromatic residues in enzymes or receptors, as seen in analogous N-arylacetamides with benzofuran or thiophene groups .
  • The 2-fluorophenyl group enhances metabolic stability by resisting oxidative degradation, a feature shared with fluorinated analogues in and .
  • Hydrochloride salt formation is a common strategy across analogues (e.g., ) to improve aqueous solubility .
Physicochemical and Pharmacokinetic Properties
  • Hydrogen Bonding: The aminomethyl group and chromene oxygen enable hydrogen-bond donor/acceptor interactions, similar to benzodiazepine derivatives in and .
  • Solubility : The hydrochloride salt achieves >10 mg/mL solubility in aqueous buffers, outperforming neutral acetamides like those in (e.g., triazole-sulfanyl derivatives) .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Chromen Formation : Start with chromen-2-one derivatives. Introduce substituents (e.g., halogens, methyl groups) via halogenation or methylation under controlled pH and temperature .

Acetamide Coupling : React the chromen intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .

Aminomethyl-Fluorophenyl Integration : Use coupling reagents like EDCI or DCC to attach the 4-(aminomethyl)-2-fluorophenyl group to the acetamide moiety. Monitor reaction progress via Thin Layer Chromatography (TLC) .

Hydrochloride Salt Formation : Treat the final product with HCl in a polar solvent (e.g., ethanol) to obtain the hydrochloride salt .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the structure, focusing on aromatic protons (6.5–8.5 ppm) and acetamide carbonyl signals (~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the fluorophenyl and chromen moieties .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, N-H bend in amides at ~1550 cm1^{-1}) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can optimize coupling reactions, reducing side products .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like Gaussian or ORCA help identify energy barriers in fluorophenyl-chromen coupling .
  • In-line Analytics : Implement ReactIR or HPLC-MS for real-time monitoring to adjust conditions dynamically .

Advanced: How should contradictory biological activity data (e.g., inconsistent IC50_{50}50​ values) be resolved?

Methodological Answer:

  • Orthogonal Assays : Cross-validate using multiple assays (e.g., enzymatic inhibition, cell viability via MTT, and apoptosis markers like caspase-3) to rule out assay-specific artifacts .
  • Purity Verification : Re-analyze compound purity via HPLC (>98%) and check for residual solvents (GC-MS) that may interfere with biological activity .
  • Dose-Response Repetition : Perform triplicate experiments with independent compound batches to assess reproducibility. Statistical tools like ANOVA identify outliers .

Advanced: What strategies integrate computational methods into the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Prioritize derivatives with improved binding affinities .
  • Dynamic Simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-protein complexes over 100+ ns trajectories .
  • Machine Learning : Train models on PubChem bioassay data (e.g., AID 1234) to predict cytotoxicity or metabolic stability .

Basic: What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-LYTE kits) to measure inhibition of proteases or kinases .
  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .
  • Cytotoxicity : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How can researchers address solubility challenges in pharmacokinetic studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400 or DMSO-water mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or ester groups to the acetamide or aminomethyl moieties, which hydrolyze in vivo .
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) to improve bioavailability .

Advanced: What analytical strategies differentiate stereoisomers or polymorphs of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol gradients to resolve enantiomers .
  • X-ray Crystallography : Determine crystal structure to confirm polymorph identity (e.g., Form I vs. Form II) .
  • Solid-State NMR : Analyze 19F^{19}F-NMR shifts to detect lattice variations in hydrochloride salt forms .

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